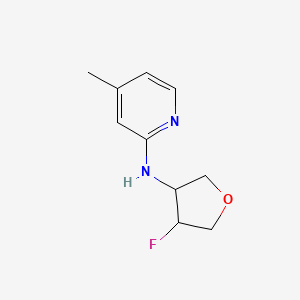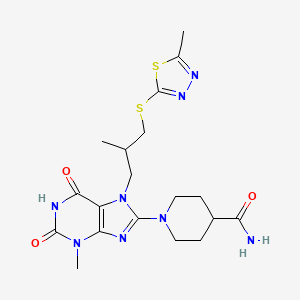
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of fluorinated reagents with amines. For example, 2-fluoropyridine N-oxide reacts with α-amino acids, suggesting a potential pathway for synthesizing N-substituted pyridine derivatives . Similarly, the synthesis of N-fluoroalkyl pyrazolo[1,5-a][1,3,5]triazin-4-amines involves the introduction of fluorine into the molecule, which could be analogous to the synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of a fluorine atom can influence the electronic distribution and reactivity of the molecule. The fluorine atom's electronegativity could affect the acidity of adjacent hydrogens and the overall molecular stability .
Chemical Reactions Analysis
The reactivity of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be inferred from the reactions of similar fluorinated compounds. For instance, the reaction of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole with amines results in fluorescent derivatives, indicating that the fluorinated compound can participate in nucleophilic substitution reactions with amines . This suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine may also react with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be partially deduced from the properties of structurally related compounds. Fluorinated compounds often have unique properties due to the fluorine atom's influence. For example, the fluorogenic reagent discussed in paper is stable in both acidic and basic solutions, which could be a property shared by N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine. The hydrophobic nature of the fluorinated tag in paper also suggests that N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine might exhibit hydrophobic characteristics, affecting its solubility and phase distribution.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis
Research on pyridonecarboxylic acids, which share a structural similarity with N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine, highlights the synthesis of analogues demonstrating significant antibacterial activity. These compounds, developed through modifications at specific positions on their molecular structure, were found to be more active than established antibacterial agents, showcasing the potential of pyridine derivatives in combating bacterial infections (Egawa et al., 1984).
Neurodegenerative Disorders
The design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives, aimed at exploring the active site of neuronal nitric oxide synthase (nNOS), have uncovered potential therapeutic targets for preventing brain injury and treating various neurodegenerative disorders. These findings underscore the importance of structural modifications in pyridine derivatives for enhancing selectivity and potency against specific biological targets (Ji et al., 2010).
Catalytic Applications
Organolanthanide complexes demonstrate the efficacy of certain pyridine derivatives in catalyzing regioselective intermolecular hydroamination reactions. This research provides insight into the use of pyridine-based catalysts in organic synthesis, particularly for the development of amines and imines, which are crucial intermediates in pharmaceutical synthesis (Ryu et al., 2003).
Aminocarbonylation Reactions
The palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to N-substituted nicotinamides and related compounds, illustrates the versatility of pyridine derivatives in facilitating complex organic transformations. These reactions are pivotal for synthesizing compounds of biological importance, showcasing the role of pyridine derivatives in medicinal chemistry (Takács et al., 2007).
Fluorescence Studies and Chemical Analysis
Pyridine derivatives, due to their electronic properties, have been explored for their potential in fluorescence-based assays and chemical analysis. For instance, the use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for catecholamines demonstrates the application of pyridine derivatives in enhancing analytical methodologies (Zhu et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWOVFVFUTUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)




![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)